molecular formula C6H11N3 B2437229 1-ethyl-4-methyl-1H-pyrazol-3-amine CAS No. 1174882-85-9; 1431966-46-9

1-ethyl-4-methyl-1H-pyrazol-3-amine

Cat. No.: B2437229
CAS No.: 1174882-85-9; 1431966-46-9
M. Wt: 125.175
InChI Key: SMAFTMQUUMTYLA-UHFFFAOYSA-N
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Description

1-ethyl-4-methyl-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C6H11N3 and its molecular weight is 125.175. The purity is usually 95%.
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Properties

IUPAC Name

1-ethyl-4-methylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-3-9-4-5(2)6(7)8-9/h4H,3H2,1-2H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAFTMQUUMTYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174882-85-9
Record name 1174882-85-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q. What are the established synthetic methodologies for 1-ethyl-4-methyl-1H-pyrazol-3-amine and their optimization challenges?

Synthesis typically involves alkylation of pyrazole precursors using ethyl halides under basic conditions (e.g., sodium hydride in DMF or THF). Challenges include regioselectivity control at the pyrazole nitrogen and minimizing side reactions like over-alkylation. Optimization requires temperature control, stoichiometric precision, and protecting groups for sensitive functional groups .

Q. How is this compound characterized structurally?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., ethyl and methyl group integration).
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 249 for related pyrazole derivatives) validate molecular weight.
  • Infrared (IR) spectroscopy : Identifies amine (-NH₂) and C-N stretching frequencies .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • MTT assay : Assess cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).
  • Antimicrobial disk diffusion : Screen for antibacterial activity against Gram-positive/negative strains.
  • Enzyme inhibition assays : Target kinases or proteases using fluorogenic substrates .

Advanced Research Questions

Q. How can conflicting NMR data for pyrazole-3-amine derivatives be resolved?

Advanced 2D NMR techniques (HSQC, HMBC) clarify proton-carbon connectivity and long-range couplings. Cross-validation with published data (e.g., δ 7.51 ppm for aromatic protons in ) and complementary methods like X-ray crystallography or MS ensures accuracy. For example, reports diagnostic peaks for pyrazole derivatives at m/z 176–196 .

Q. What strategies mitigate side reactions during alkylation of the pyrazole core?

  • Use sterically hindered bases (e.g., potassium tert-butoxide) to direct regioselectivity.
  • Employ aprotic solvents (DMF, THF) to prevent hydrolysis.
  • Monitor reaction progress via HPLC/TLC to halt at optimal conversion .

Q. How does substituent electronic effects influence biological activity?

Electron-withdrawing groups (e.g., -I, -Cl) enhance electrophilicity, improving target binding (e.g., kinase inhibition). QSAR models derived from analogs () correlate Hammett σ values with activity. Conversely, electron-donating groups (e.g., -OCH₃) may improve solubility but reduce affinity .

Q. What crystallographic methods validate molecular structure?

  • Single-crystal X-ray diffraction (SCXRD) : Refined via SHELX software ( ) to confirm bond lengths (e.g., C-N ~1.34 Å) and hydrogen-bonding networks.
  • ORTEP-3 visualization : Interprets thermal ellipsoids and molecular geometry ( ) .

Q. How to design stability studies under varying pH conditions?

  • Incubate the compound in pH 1–13 buffers at 40–60°C.
  • Quantify degradation via HPLC (e.g., hydrolysis to pyrazolone derivatives).
  • Apply Arrhenius kinetics to predict shelf-life. highlights pH-dependent stability in sulfanyl analogs .

Q. What computational methods predict reactivity in nucleophilic substitutions?

  • DFT calculations (B3LYP/6-311++G(d,p)) : Map HOMO-LUMO orbitals to identify reactive sites.
  • Solvent modeling (PCM) : Simulate polar aprotic environments for substitution kinetics. Studies on iodo-substituted analogs () guide electronic effect analysis .

Data Contradiction and Validation

Q. How to address discrepancies in reported biological activities of analogs?

  • Dose-response validation : Re-test activity across multiple concentrations.
  • Target specificity profiling : Use SPR () or isothermal titration calorimetry (ITC) to quantify binding.
  • Structural analogs comparison : Cross-reference data from and to isolate substituent effects .

Methodological Tables

Technique Application Example from Evidence
2D NMR (HSQC/HMBC)Resolve proton-carbon connectivity in pyrazole derivativesδ 3.24 ppm (amine protons) in
SHELX refinementValidate crystallographic data for bond lengths/anglesC-N bond refinement in
MTT assayQuantify cytotoxicity against cancer cell linesCorrected protocols in
DFT (B3LYP)Predict reactive sites for nucleophilic substitutionFrontier orbital analysis in

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